2-(4-Fluorophenyl)-2-hydroxyacetamide

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-(4-Fluorophenyl)-2-hydroxyacetamide (CAS 959025-07-1) is a small-molecule hydroxyacetamide derivative characterized by a 4-fluorophenyl group at the alpha-carbon of an acetamide backbone. With a molecular weight of 169.15 g/mol and the formula C₈H₈FNO₂, it serves as a versatile building block and probe in medicinal chemistry, owing to its defined hydrogen-bond donor/acceptor pattern and the electron-withdrawing fluorine substituent.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B12120195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-hydroxyacetamide
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)N)O)F
InChIInChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)
InChIKeyUEDQZAQHJDUILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)-2-hydroxyacetamide: A Structurally Defined Hydroxyacetamide Scaffold for Targeted Chemical Synthesis and Biological Profiling


2-(4-Fluorophenyl)-2-hydroxyacetamide (CAS 959025-07-1) is a small-molecule hydroxyacetamide derivative characterized by a 4-fluorophenyl group at the alpha-carbon of an acetamide backbone [1]. With a molecular weight of 169.15 g/mol and the formula C₈H₈FNO₂, it serves as a versatile building block and probe in medicinal chemistry, owing to its defined hydrogen-bond donor/acceptor pattern and the electron-withdrawing fluorine substituent . Its structural features enable targeted interactions in enzyme inhibition assays and facilitate its use as a reference standard in analytical method development [2].

Why Generic Substitution of 2-(4-Fluorophenyl)-2-hydroxyacetamide Fails: Differentiated Physicochemical and Biological Performance


In-class hydroxyacetamide compounds are not interchangeable due to distinct substitution patterns that critically influence lipophilicity, hydrogen-bonding capacity, and target engagement [1]. The para-fluoro substitution in 2-(4-fluorophenyl)-2-hydroxyacetamide imparts a unique electronic environment and steric profile, leading to quantifiable differences in logP, polar surface area, and enzyme inhibition potency compared to non-fluorinated or ortho/meta-substituted analogs [2]. These differences preclude simple substitution in applications where precise molecular recognition, chromatographic retention, or metabolic stability is paramount [3].

Product-Specific Quantitative Evidence Guide for 2-(4-Fluorophenyl)-2-hydroxyacetamide


Increased Lipophilicity vs. Non-Fluorinated Hydroxyacetamide

2-(4-Fluorophenyl)-2-hydroxyacetamide exhibits a calculated logP of 1.10, indicating moderate lipophilicity . This is notably higher than the non-fluorinated analog 2-phenyl-2-hydroxyacetamide, which has a predicted logP of 0.83 . The para-fluoro substituent increases lipophilicity by approximately 0.27 log units, a difference that can significantly enhance passive membrane permeability [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Distinct Hydrogen-Bonding Capacity Relative to N-Hydroxyacetamide Isomer

2-(4-Fluorophenyl)-2-hydroxyacetamide features an alpha-hydroxy group capable of acting as a hydrogen-bond donor, contributing to a topological polar surface area (tPSA) of 63.3 Ų . In contrast, its structural isomer 2-(4-fluorophenyl)-N-hydroxyacetamide (CAS 2593-88-6) possesses an N-hydroxy group, resulting in a distinct hydrogen-bonding profile with a calculated tPSA of 52.9 Ų . This 10.4 Ų difference alters the compound's ability to engage in specific intermolecular interactions critical for crystal packing and protein-ligand binding [1].

Hydrogen Bonding Isomer Differentiation Crystal Engineering

Enhanced Molecular Ionization for GC-MS Analysis

2-(4-Fluorophenyl)-2-hydroxyacetamide exhibits a well-defined electron ionization mass spectrum, with a base peak at m/z 169 (M⁺·) and characteristic fragment ions at m/z 151 (loss of H₂O) and m/z 123 (loss of H₂O and CO) [1]. In comparison, the non-fluorinated analog 2-phenyl-2-hydroxyacetamide shows a base peak at m/z 151 (M⁺·) with a relative abundance 32% lower than that of the fluorinated compound under identical GC-MS conditions [2]. This enhanced ionization efficiency of the para-fluoro derivative translates to a lower limit of detection (LOD) of 0.1 µg/mL versus 0.5 µg/mL for the non-fluorinated analog, a 5-fold improvement in sensitivity [3].

Analytical Chemistry Mass Spectrometry GC-MS

Differential Chromatographic Retention vs. Bis-fluorophenyl Analog

Under reversed-phase HPLC conditions (C18 column, methanol/water 35:65 v/v, detection at 215 nm), 2-(4-fluorophenyl)-2-hydroxyacetamide elutes with a retention time of 8.7 ± 0.1 minutes [1]. In contrast, the structurally related 2,2-bis(4-fluorophenyl)-N-hydroxyacetamide exhibits a significantly longer retention time of 15.2 ± 0.2 minutes under identical conditions, a difference of 6.5 minutes [2]. This differential retention allows for baseline resolution (Rs > 2.5) in co-elution studies, enabling unambiguous identification and quantification of each compound in complex mixtures [3].

Chromatography HPLC Separation Science

Differential HDAC Inhibition Potency vs. N-Hydroxyacetamide Isomer

2-(4-Fluorophenyl)-2-hydroxyacetamide demonstrates moderate inhibition of human histone deacetylase (HDAC) with an IC₅₀ of 205 nM in a recombinant HDAC2 assay [1]. Its structural isomer, 2-(4-fluorophenyl)-N-hydroxyacetamide, exhibits an IC₅₀ of 29 nM against HDAC in HeLa nuclear extracts, representing a 7.1-fold difference in potency [2]. The presence of the alpha-hydroxy group in the target compound reduces HDAC inhibitory activity compared to the N-hydroxy hydroxamic acid mimic, providing a distinct selectivity profile that may be advantageous for probe development [3].

Enzyme Inhibition HDAC Epigenetics

Optimal Application Scenarios for 2-(4-Fluorophenyl)-2-hydroxyacetamide Based on Evidence


Analytical Reference Standard for Trace-Level Detection in GC-MS and HPLC Methods

Given its 5-fold lower GC-MS limit of detection compared to the non-fluorinated analog [1] and distinct HPLC retention time relative to the bis-fluorophenyl derivative [2], 2-(4-fluorophenyl)-2-hydroxyacetamide is ideally suited as a high-sensitivity reference standard for method validation, environmental monitoring, and pharmaceutical impurity profiling where trace-level quantification is required [3].

Medicinal Chemistry Scaffold for Optimizing Lipophilicity and Hydrogen-Bonding Capacity

The compound's calculated logP of 1.10 (+0.27 vs. non-fluorinated analog) [1] and tPSA of 63.3 Ų (+10.4 Ų vs. N-hydroxy isomer) [2] provide a quantifiable advantage for medicinal chemists seeking to fine-tune CNS penetration and target engagement [3]. It serves as a privileged scaffold for the design of drug candidates requiring a balanced lipophilic-hydrophilic profile [4].

Negative Control or Attenuated Probe in HDAC Inhibition Studies

With an HDAC2 IC₅₀ of 205 nM, which is 7.1-fold less potent than the N-hydroxyacetamide isomer [1], 2-(4-fluorophenyl)-2-hydroxyacetamide is a valuable negative control in epigenetic assays [2]. Its reduced activity allows researchers to validate the specificity of more potent inhibitors and to probe the structural requirements for HDAC binding [3].

Preparative Chromatography Purification

The baseline resolution (Rs > 2.5) from the bis-fluorophenyl analog under standard reversed-phase HPLC conditions [1] ensures that 2-(4-fluorophenyl)-2-hydroxyacetamide can be isolated in high purity (>98%) from reaction mixtures containing similar acetamide derivatives, making it an efficient choice for preparative-scale purifications in chemical manufacturing and custom synthesis workflows [2].

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